![molecular formula C12H7BrN2O4S B14606811 Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro- CAS No. 60775-10-2](/img/structure/B14606811.png)
Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro- is an organic compound characterized by a benzene ring substituted with a 4-bromophenylthio group and two nitro groups at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro- typically involves the following steps:
Thioether Formation: The 4-bromophenylthio group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and thioether formation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The bromine atom in the 4-bromophenylthio group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Thioether Formation: Thiol compounds and bases such as sodium hydroxide.
Substitution Reactions: Electrophiles like halogens or nucleophiles like hydroxide ions.
Major Products
Nitration: Introduction of nitro groups.
Thioether Formation: Formation of the 4-bromophenylthio group.
Substitution Reactions: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro- involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The nitro groups enhance the compound’s reactivity by withdrawing electrons from the benzene ring, making it more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-bromo-4-phenoxy-: Similar structure but with a phenoxy group instead of a thio group.
2,4-Dinitrophenylhydrazine: Contains nitro groups but lacks the bromophenylthio substitution.
Propriétés
Numéro CAS |
60775-10-2 |
|---|---|
Formule moléculaire |
C12H7BrN2O4S |
Poids moléculaire |
355.17 g/mol |
Nom IUPAC |
1-(4-bromophenyl)sulfanyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H7BrN2O4S/c13-8-1-4-10(5-2-8)20-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H |
Clé InChI |
WHHFOUDRELQPGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


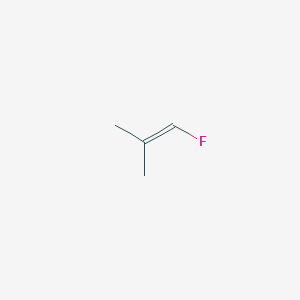
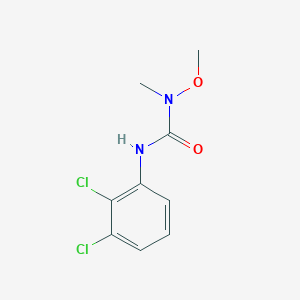

![1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B14606768.png)
![3-[Methyl(phenyl)amino]-1-phenylpropan-1-one](/img/structure/B14606781.png)


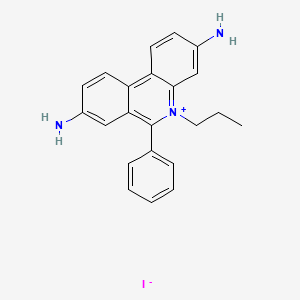
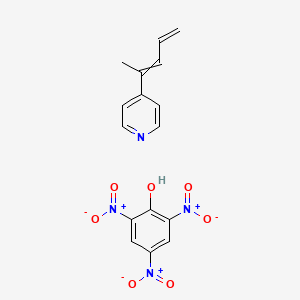
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol](/img/structure/B14606804.png)
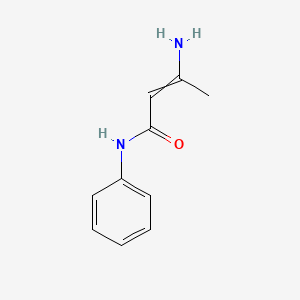
![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)
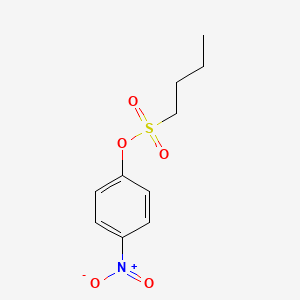
![3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14606842.png)
